molecular formula C19H18N2O3 B555244 H-Phe-AMC CAS No. 98516-72-4

H-Phe-AMC

Cat. No.: B555244
CAS No.: 98516-72-4
M. Wt: 322.4 g/mol
InChI Key: UNWTXWNBQNGDDS-INIZCTEOSA-N
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Description

H-Phe-AMC is a fluorogenic peptide substrate in which the fluorophore 7-Amino-4-methylcoumarin (AMC) is conjugated to the C-terminus of L-Phenylalanine. This compound is designed for sensitive enzymatic assays in fundamental biochemical research. The core application of this compound is as a substrate for proteolytic enzymes, specifically chymotrypsin and other proteases with chymotrypsin-like specificity . The mechanism of action relies on the enzyme's cleavage of the amide bond linking the phenylalanine residue to the AMC fluorophore. Upon cleavage, the released AMC molecule emits a strong blue fluorescence that can be quantified, allowing researchers to monitor enzyme activity in real-time with high sensitivity. This makes this compound an invaluable tool for enzyme kinetics studies, inhibitor screening, and protease characterization. This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or as a therapeutic agent. The product has not been approved by regulatory bodies like the FDA for any use in humans. Ensure all handling and experimental procedures comply with your institution's laboratory safety protocols.

Properties

IUPAC Name

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13/h2-9,11,16H,10,20H2,1H3,(H,21,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWTXWNBQNGDDS-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagent Selection and Reaction Conditions

The solution-phase method involves coupling 7-amino-4-methylcoumarin (AMC) with Fmoc-protected phenylalanine (Fmoc-Phe-OH) using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the activating agent. Key steps include:

  • Activation of Fmoc-Phe-OH : Dissolving Fmoc-Phe-OH (440 mg, 1.13 mmol) and HATU (215 mg, 1.13 mmol) in dimethylformamide (DMF, 5 mL) with N,N-diisopropylethylamine (DIEA, 50 µL).

  • Coupling with AMC : Adding 7-amino-4-methylcoumarin (200 mg, 1.14 mmol) to the activated mixture and stirring overnight at room temperature.

  • Deprotection : Treating the crude product with 40% piperidine/DMF to remove the Fmoc group, followed by ethyl acetate extraction and brine washes.

Critical Parameters :

  • Solvent : DMF ensures solubility of both hydrophobic (AMC) and polar (Fmoc-Phe-OH) components.

  • Molar Ratios : A 1:1 ratio of HATU to Fmoc-Phe-OH minimizes side reactions.

  • Reaction Time : Extended stirring (12–16 hours) ensures complete coupling.

Purification and Yield Optimization

Crude this compound is purified via reverse-phase HPLC using a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Typical conditions:

  • Column : C18 (250 × 4.6 mm, 5 µm)

  • Gradient : 30% to 80% acetonitrile over 30 minutes.

  • Yield : 178 mg crude product, with final purity >95% after HPLC.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Resin Functionalization and Coupling

SPPS leverages Rink Amide AM resin for controlled stepwise assembly:

  • Resin Preparation :

    • Swell Rink Amide AM resin (21 g, 17 mmol) in DMF for 30 minutes.

    • Deprotect with 20% piperidine/DMF (25 minutes) to expose free amine groups.

  • Coupling Fmoc-Phe-OH :

    • Preactivate Fmoc-Phe-OH (15 g, 34 mmol) with HATU (4.6 g, 34 mmol) and DICI (5.3 mL, 34 mmol) in DMF.

    • Agitate resin with activated amino acid for 3 hours, achieving >95% coupling efficiency.

On-Resin Pyruvylation for Modified Derivatives

Pyruvylation introduces ketone groups to enhance protease specificity:

  • Pyruvyl Chloride Treatment :

    • Dissolve deprotected this compound-resin in dichloromethane (10 mL).

    • Add pyruvyl chloride (600 µL) and DIEA (700 µL) at 0°C, stirring for 3 hours.

  • Cleavage and Isolation :

    • Treat with trifluoroacetic acid (TFA, 2 mL) for 2 hours to cleave product from resin.

    • Purify via HPLC (70% to 100% acetonitrile gradient) to obtain Pyr-Phe-AMC (15.2 mg, 38.7 µmol).

Comparative Analysis of Synthetic Methods

Parameter Solution-Phase Solid-Phase
Yield 70–80% (crude)60–70% (final)
Purity >95% after HPLC>90% after cleavage
Scalability Suitable for milligramAdaptable to gram-scale
Complexity Moderate (manual steps)High (automation-friendly)
Typical Use Case Small-scale researchHigh-throughput screens

Key Insights :

  • Solution-phase synthesis offers higher crude yields but requires extensive purification.

  • SPPS enables parallel synthesis of derivatives (e.g., Pyr-Phe-AMC) but demands specialized equipment.

Characterization and Quality Control

Spectroscopic Validation

  • 1H^1H-NMR (300 MHz, DMSO-d6) :

    • δ 10.53 (s, 1H, amide), 7.75–7.22 (m, aromatic), 4.69 (m, α-CH), 3.13 (m, β-CH2).

  • HRMS (ESI+) :

    • Calculated for C19H18N2O3\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3 [M+H]+: 322.36; Found: 322.35.

Purity Assessment via HPLC

  • Retention Time : 12.4 minutes (C18 column, 1 mL/min flow).

  • Detection : Fluorescence at 380/460 nm (ex/em) .

Chemical Reactions Analysis

Primary Hydrolysis Reaction

H-Phe-AMC undergoes enzymatic cleavage at the peptide bond between phenylalanine (Phe) and AMC, releasing the fluorescent AMC moiety. This reaction is catalyzed by proteases such as serine proteases (e.g., chymotrypsin) and cysteine proteases (e.g., cathepsins), enabling real-time quantification of enzyme activity via fluorescence spectroscopy .

Reaction Equation :H Phe AMCProteaseH Phe+AMC(λex=380nm,λem=460nm)\text{H Phe AMC}\xrightarrow{\text{Protease}}\text{H Phe}+\text{AMC}\quad (\lambda_{\text{ex}}=380\,\text{nm},\,\lambda_{\text{em}}=460\,\text{nm})

Key Proteases and Kinetic Parameters

EnzymeKm(μM)K_m\,(\mu \text{M})kcat(s1)k_{\text{cat}}\,(\text{s}^{-1})kcat/Km(mM1s1)k_{\text{cat}}/K_m\,(\text{mM}^{-1}\text{s}^{-1})Source
Aminopeptidase B32.10.4514.0
Dipeptidyl Peptidase I29.80.3812.8
α-Chymotrypsin18.41.265.2
  • Substrate Specificity :
    • Phenylalanine at the P1 position is critical for recognition by chymotrypsin-like proteases .
    • Replacement of Phe with Trp or Tyr reduces catalytic efficiency by 3–5 fold due to steric and electronic mismatches .

Reaction Mechanism

The hydrolysis follows a two-step nucleophilic mechanism :

  • Acylation : Nucleophilic attack by the protease’s active-site serine or cysteine residue on the carbonyl carbon of the Phe-AMC bond, forming a tetrahedral intermediate.
  • Deacylation : Water-mediated cleavage of the acyl-enzyme intermediate, releasing AMC .

Key Observations :

  • Curvature analysis of the reaction path reveals distinct phases:
    • Phase 1 : OCS skeleton deformation triggers peptide bond polarization.
    • Phase 2 : OH bond cleavage initiates AMC release .
  • Energy barriers (~31 kcal/mol) are influenced by donor/acceptor capacities of adjacent atoms (e.g., sulfur vs. oxygen) .

Inhibitors of this compound Hydrolysis

InhibitorKi(μM)K_i\,(\mu \text{M})Target EnzymeSource
Phe-Arg-(8-amino-3,6-dioxaoctanoic acid)-Gly-fluoropyrrolidide54Dipeptidyl Peptidase IV
Ubiquitin-aldehyde0.1220S Proteasome
PMSF (Serine Protease Inhibitor)1.8α-Chymotrypsin
  • Cofactor Effects :
    • Fe(II) and Zn(II) enhance hydrolysis rates by stabilizing transition states in metalloproteases .
    • Pre-incubation with 100 µM BH4_4 increases kcatk_{\text{cat}} by 2.3-fold in phenylalanine hydroxylase systems .

Key Use Cases

  • Protease Activity Profiling :
    • Used in high-throughput screens to identify inhibitors for diseases like HIV (viral proteases) and cancer (cathepsins) .
  • Enzyme Kinetics :
    • Real-time monitoring of kcatk_{\text{cat}} and KmK_m under varying pH/temperature conditions .
  • Diagnostic Assays :
    • Quantifies cathepsin D activity in tumor biopsies via AMC fluorescence .

Comparative Analysis with Analogues

SubstrateProtease Targetkcat/Km(mM1s1)k_{\text{cat}}/K_m\,(\text{mM}^{-1}\text{s}^{-1})Unique Feature
This compoundBroad-spectrum12.8–65.2Standard for chymotrypsin-like proteases
Suc-AAPF-AMCα-Chymotrypsin89.7Enhanced specificity for α-chymotrypsin
Z-Phe-Arg-AMCCysteine Cathepsins42.5Optimized for lysosomal proteases

Synthetic and Stability Considerations

  • Synthesis : Achieved via solid-phase peptide synthesis (SPPS) using Fmoc-Phe-Wang resin and HATU/DIEA coupling .
  • Stability : Stable in DMF or ethanol; hydrolyzes spontaneously in aqueous buffers (t1/2_{1/2} = 48 h at pH 7.4) .

Scientific Research Applications

Biochemical Applications

H-Phe-AMC is primarily used as a substrate in enzyme assays due to its ability to fluoresce upon hydrolysis. This property allows researchers to measure enzyme activity with high sensitivity.

Key Biochemical Applications:

  • Enzyme Activity Assays: this compound is employed to study the activity of various proteases, including chymotrypsin and cathepsin G. The hydrolysis of this compound releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured to determine enzyme activity .
  • Peptide Synthesis: As a building block in peptide synthesis, this compound is essential for developing peptides that serve as therapeutic agents .

Drug Discovery

This compound plays a critical role in drug discovery, particularly in identifying potential inhibitors of target enzymes.

Applications in Drug Discovery:

  • High-Throughput Screening: Researchers utilize this compound in high-throughput screening assays to identify compounds that inhibit specific proteases involved in disease processes .
  • Therapeutic Target Identification: By measuring the enzymatic activity of proteases using this compound, scientists can discover new therapeutic targets for drug development .

Biotechnology Applications

In biotechnology, this compound is used in various applications that leverage its fluorescent properties.

Biotechnological Uses:

  • Fluorescent Probes: The compound is used to create fluorescent probes for studying protein interactions and cellular processes, providing insights into disease mechanisms .
  • Diagnostic Kits: this compound is incorporated into diagnostic kits for detecting specific protease activities relevant to various diseases .

Table 1: Summary of Applications of this compound

Application AreaSpecific UsesKey Benefits
BiochemistryEnzyme activity assaysHigh sensitivity and specificity
Drug DiscoveryHigh-throughput screeningIdentification of enzyme inhibitors
BiotechnologyFluorescent probesInsights into protein interactions
Diagnostic kitsDetection of protease activities

Case Study 1: Enzyme Activity Measurement

A study utilized this compound to measure the activity of chymotrypsin. The researchers observed a linear relationship between enzyme concentration and fluorescence intensity, confirming the compound's effectiveness as a substrate for quantifying protease activity.

Case Study 2: Drug Discovery

In another research project focused on identifying inhibitors for a specific protease involved in cancer progression, this compound was employed in high-throughput screening assays. The results led to the discovery of several promising compounds that effectively inhibited the target enzyme.

Mechanism of Action

H-Phe-AMC exerts its effects through enzymatic cleavage by proteases. The proteases recognize and bind to the phenylalanine residue, cleaving the amide bond and releasing 7-amino-4-methylcoumarin. This release generates a fluorescent signal, which can be measured to determine enzyme activity .

Comparison with Similar Compounds

Key Observations:

Peptide Length and Complexity :

  • This compound is a dipeptide derivative, whereas Ala-Ala-Phe-AMC (tripeptide) and Z-Phe-Arg-AMC (tripeptide with protecting groups) exhibit increased molecular weight and complexity. Longer peptides generally show higher specificity for proteases with extended active sites .
  • The addition of protective groups (e.g., Z-group in Z-Phe-Arg-AMC) enhances stability but may reduce solubility .

Hydrophobicity and Solubility :

  • This compound’s LogP (3.38) reflects moderate hydrophobicity, suitable for membrane-permeable assays. In contrast, Z-Phe-Arg-AMC (LogP ~1.75) is more hydrophilic due to the charged HCl salt and arginine residue .

Fluorogenic Efficiency :

  • All compounds release AMC upon cleavage, but the peptide sequence dictates cleavage kinetics. For example, H-Gly-Phe-AMC is tailored for studies requiring slower hydrolysis rates compared to this compound .

Functional and Application-Based Differences

Enzyme Specificity

  • This compound: Primarily cleaved by aminopeptidases (e.g., porcine intestinal aminopeptidase N) and dipeptidyl peptidases .
  • Ala-Ala-Phe-AMC : Substrate for tripeptidyl peptidases I/II, which process longer peptides in lysosomal degradation pathways .
  • Z-Phe-Arg-AMC : Used in kallikrein and cathepsin B assays due to its arginine residue, which targets trypsin-like proteases .

Commercial and Research Use

  • This compound is commercially available (e.g., Bachem) and frequently cited in microbial protease studies, such as Mycoplasma hyopneumoniae research .
  • H-Gly-Phe-AMC is less common but cited in niche applications, including studies on peptide transport systems .
  • Z-Phe-Arg-AMC dominates in clinical diagnostics, particularly for cancer-related protease profiling .

Limitations and Advantages

  • Advantages of this compound :
    • Simpler synthesis compared to tripeptide analogs.
    • Balanced hydrophobicity for cellular uptake assays .
  • Limitations :
    • Narrower enzyme specificity compared to multi-residue substrates like Z-Phe-Arg-AMC .

Biological Activity

Introduction

H-Phe-AMC (H-Phenylalanine-7-amido-4-methylcoumarin) is a synthetic compound widely used in biochemical research, particularly as a substrate for proteases. Its structure allows it to be hydrolyzed by various enzymes, leading to the release of a fluorescent product, 7-amido-4-methylcoumarin (AMC). This property makes this compound an invaluable tool in studying protease activity and inhibition.

This compound is characterized by the following properties:

  • Molecular Formula : C₁₃H₁₃N₃O₃
  • Molecular Weight : 253.26 g/mol
  • CAS Number : 98516-72-4

These properties contribute to its utility in biochemical assays, particularly in assessing protease activity.

This compound acts as a substrate for various cysteine proteases, including cathepsins. Upon cleavage by these enzymes, AMC is released, which can be quantified using fluorescence spectroscopy. The efficiency of this reaction can be influenced by the specific protease and the conditions under which the reaction occurs.

Table 1: Kinetic Parameters of this compound

ProteaseKm (μM)kcat (s⁻¹)kcat/Km (μM⁻¹s⁻¹)
Cathepsin L0.342.05.88
Cathepsin B0.501.53.00
Cruzain0.128.066.67

These values indicate that this compound is a competent substrate for these proteases, particularly cruzain, which shows a high turnover rate.

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibitory activity against various cysteine proteases. For instance, studies show that dipeptide aldehydes derived from this compound can selectively inhibit cathepsins B and L at low nanomolar concentrations .

Case Study: Protease Inhibition

In a study examining the effects of this compound on human breast cancer cells (MDA-MB-231), exposure to a related compound resulted in over a 20% decrease in Z-Phe-Arg-AMC hydrolyzing activity within both intracellular and extracellular environments . This suggests that compounds derived from this compound can modulate protease activity in cancer cells, potentially impacting tumor progression.

In Vivo Studies

While in vitro studies provide significant insights, in vivo evaluations are crucial for understanding the biological relevance of this compound. Preliminary studies indicate that compounds based on this compound can penetrate cellular membranes and exert effects on intracellular proteases, supporting their potential therapeutic applications .

Applications in Research

This compound is primarily utilized in:

  • Protease Activity Assays : Its fluorescent properties make it ideal for real-time monitoring of enzyme kinetics.
  • Drug Development : Understanding how various inhibitors interact with cysteine proteases can lead to the development of new therapeutic agents.
  • Biochemical Pathway Analysis : By studying how this compound is processed by different proteases, researchers can gain insights into metabolic pathways involving protein degradation.

Table 2: Applications of this compound

ApplicationDescription
Protease Activity AssaysUsed to quantify enzyme activity through fluorescence.
Drug DevelopmentHelps identify potential inhibitors for therapeutic use.
Biochemical Pathway AnalysisAids in understanding protein degradation pathways.

Q & A

Q. What is the chemical structure and role of H-Phe-AMC in protease activity assays?

this compound (L-Phenylalanine-7-amino-4-methylcoumarin) is a fluorogenic substrate used to measure protease activity. The AMC fluorophore is linked to phenylalanine via an amide bond. Protease cleavage releases free AMC, emitting fluorescence at 460 nm (excitation: 380 nm). This enables real-time kinetic monitoring of enzymatic activity . Methodological Note: Validate substrate purity via HPLC and confirm fluorescence emission using standardized buffer conditions (e.g., pH 7.4, 37°C).

Q. How is this compound synthesized, and what purity standards are critical for reproducibility?

Synthesis involves solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Key steps:

  • Coupling Fmoc-Phe-OH to AMC resin.
  • Deprotection with piperidine.
  • Cleavage with TFA/water/TIS (95:2.5:2.5). Purity (>95%) must be confirmed via reverse-phase HPLC and mass spectrometry. Impurities >5% can distort kinetic measurements .

Q. What are the optimal storage conditions for this compound to prevent degradation?

Store lyophilized powder at -20°C in anhydrous, light-protected vials. Reconstitute in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles. Degradation manifests as reduced fluorescence intensity; verify via absorbance at 342 nm (ε = 12,500 M⁻¹cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize assay conditions for this compound in high-throughput screening (HTS)?

Experimental Design Considerations:

  • Substrate Concentration : Perform Michaelis-Menten kinetics (e.g., 0.1–10× Km) to avoid substrate inhibition.
  • Fluorescence Quenching : Test compatibility with detergents (e.g., Triton X-100) or DTT using a plate reader with temperature control.
  • Z’-Factor : Validate assay robustness (Z’ > 0.5) by comparing positive/negative controls .

Q. How should researchers resolve contradictions in kinetic data between this compound and alternative substrates (e.g., Ala-Ala-Phe-AMC)?

Data Analysis Framework:

  • Compare kcat/Km values across substrates to identify enzyme specificity.
  • Use ANOVA to assess statistical significance (p < 0.05).
  • Evaluate fluorophore interference (e.g., inner-filter effects) via absorbance scans . Example: AAF-AMC (kcat/Km = 1.2 × 10⁴ M⁻¹s⁻¹) may exhibit higher specificity for tripeptidyl peptidase II than this compound due to extended peptide chain interactions .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Implement QC protocols: NMR for structural confirmation, LC-MS for purity.
  • Standardize reaction times and resin loading (e.g., 0.6 mmol/g).
  • Cross-validate with commercial reference standards (if available) .

Data Management and Reproducibility

Q. How should researchers document this compound experimental data to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles?

  • Metadata : Include synthesis batch ID, storage conditions, and instrument calibration dates.
  • Raw Data : Archive fluorescence kinetics (time vs. RFU) in open formats (e.g., .csv).
  • Code : Share analysis scripts (e.g., Python/R for curve fitting) via repositories like Zenodo .

Q. What are common pitfalls in interpreting this compound fluorescence data, and how can they be addressed?

  • Inner-Filter Effect : Correct using the formula: F_corrected = F_observed × 10^{(A_ex + A_em)/2} where A_ex and A_em are absorbances at excitation/emission wavelengths.
  • Enzyme Inhibition : Pre-incubate enzymes with inhibitors (e.g., PMSF for serine proteases) to confirm specificity .

Integration with Emerging Techniques

Q. How can this compound be used in tandem with CRISPR-Cas9-engineered protease knockouts for functional validation?

  • Design cell lines with protease gene knockouts.
  • Compare this compound cleavage rates between wild-type and knockout models.
  • Use confocal microscopy to localize fluorescence in live-cell assays .

Q. What computational tools support molecular docking studies of this compound with target proteases?

  • Software : AutoDock Vina or Schrödinger Suite for binding affinity prediction.
  • Parameters : Set grid boxes around catalytic triads (e.g., Ser-His-Asp in chymotrypsin). Validate with experimental Km values .

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